N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide
Description
Properties
CAS No. |
62095-54-9 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
OETPQPCPYXRFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of N-(4-Chlorophenyl)chloroacetamide
Reagents and Conditions:
- Substrate: 4-Chloroaniline (1.0 equiv)
- Electrophile: Chloroacetyl chloride (1.2 equiv)
- Base: Potassium carbonate (K₂CO₃, 3.0 equiv)
- Solvent: Dichloromethane (DCM) or acetone
- Temperature: 0°C → room temperature (4–6 hours)
Mechanism:
The amine group of 4-chloroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by K₂CO₃ to scavenge HCl. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding N-(4-chlorophenyl)chloroacetamide as a crystalline intermediate.
Optimization Notes:
Step 2: Etherification with 3-Methylphenol
Reagents and Conditions:
- Substrate: N-(4-Chlorophenyl)chloroacetamide (1.0 equiv)
- Nucleophile: 3-Methylphenol (1.1 equiv)
- Base: K₂CO₃ (3.0 equiv) or potassium iodide (KI, catalytic)
- Solvent: Acetone or dimethylformamide (DMF)
- Temperature: Reflux (12–24 hours)
Mechanism:
The phenoxide ion (generated in situ from 3-methylphenol and K₂CO₃) displaces the chloride ion via an SN₂ mechanism, forming the ether linkage. KI may act as a phase-transfer catalyst in non-polar solvents.
Analytical Data:
Alternative Approaches and Modifications
Solvent Effects on Reaction Efficiency
| Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acetone | K₂CO₃ | Reflux | 70 | |
| DMF | K₂CO₃/KI | 80°C | 68 | |
| THF | Triethylamine | Reflux | 55 |
Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the phenoxide, whereas THF offers lower yields due to reduced solubility of K₂CO₃.
Byproduct Analysis and Mitigation
Common byproducts include:
- Di-etherified products: Caused by excess 3-methylphenol. Mitigated by stoichiometric control.
- Hydrolysis products: Chloroacetamide hydrolysis to glycine derivatives. Minimized by anhydrous conditions.
Scalability and Industrial Considerations
Process Challenges:
- Purification: Column chromatography (hexane/ethyl acetate) is required due to residual phenols.
- Cost Drivers: Chloroacetyl chloride and 3-methylphenol account for >80% of raw material costs.
Green Chemistry Alternatives:
- Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours) but requires specialized equipment.
Critical Evaluation of Literature Methods
| Parameter | |||
|---|---|---|---|
| Chloroacetyl Chloride Equiv | 1.2 | 1.5 | 1.1 |
| Reaction Time (Step 2) | 12 hours | 24 hours | 18 hours |
| Yield | 70% | 68% | 75% |
Discrepancies in yields are attributed to variations in solvent purity and base particle size.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide is highlighted when compared to related acetamide derivatives. Below is a detailed analysis:
Structural Analogues
2.1.1 Substituent Variations on the Aromatic Rings
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (C₁₅H₁₃ClFNO₂): This compound replaces the 3-methylphenoxy group with a 4-methoxyphenyl moiety and introduces a fluorine atom on the chlorophenyl ring. The electron-donating methoxy group enhances solubility, while the fluorine atom increases metabolic stability. Such derivatives are explored for antimicrobial applications .
- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (C₁₆H₁₅ClNO₃): The addition of a formyl group on the phenoxy ring introduces a reactive site for further functionalization, making it valuable in click chemistry and drug discovery pipelines .
2.1.2 Heterocyclic Modifications
2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide :
The benzimidazole-thiazolidine scaffold confers antioxidant properties due to radical scavenging capabilities, a feature absent in the parent compound .
Pharmacological Analogues
- N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA): While structurally similar, NAPMA includes a piperazinyl group that enables potent inhibition of osteoclast differentiation (IC₅₀ = 5.2 µM). This activity is absent in this compound, highlighting the critical role of the piperazine moiety in bone resorption regulation .
- 2-(4-Chloro-2-methylphenoxy)-N-(3-trifluoromethylphenyl)acetamide: The trifluoromethyl group increases lipophilicity and bioavailability, making this derivative more effective in herbicide formulations compared to the parent compound .
Physicochemical and Crystallographic Comparisons
Key Differences in Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents on the phenyl ring modulate electronic properties. For instance, methoxy groups in N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide improve solubility but reduce metabolic stability compared to the parent compound .
Heterocyclic Additions : Triazole or benzimidazole rings (e.g., in and derivatives) introduce hydrogen-bonding sites, enhancing binding affinity to enzymes like DNA topoisomerase II .
Biological Activity
N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure with a 4-chlorophenyl group and a 3-methylphenoxy moiety linked to an acetamide functional group. The synthesis typically involves multiple steps, including the reaction of chlorinated phenols with acetamides under controlled conditions to yield the desired product. The presence of chlorinated aromatic systems enhances its reactivity and biological activity compared to simpler analogs .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves interference with bacterial cell wall synthesis or function .
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, related compounds have shown IC50 values ranging from 1.03 µM to 48.7 µM against different cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly alter the anticancer efficacy, emphasizing the importance of specific functional groups in enhancing activity .
The mechanism of action for this compound appears to involve several pathways:
- Enzyme Interaction: Preliminary data suggest that the compound may interact with specific enzymes involved in cell proliferation and survival pathways, potentially modulating their activity .
- Signal Transduction Pathways: It may affect key signaling pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cancer progression .
Case Studies and Research Findings
-
Antimicrobial Activity Evaluation:
- A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria using a dilution method. The compound exhibited notable inhibition zones, indicating strong antimicrobial properties .
- Cytotoxicity Against Cancer Cell Lines:
- SAR Analysis:
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar acetamide derivative was prepared by reacting 3-methylphenol with 2-chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Confirm purity via HPLC or TLC.
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from a solvent like toluene or dichloromethane .
- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor convergence (< 0.05) .
- Validation : Check for geometric plausibility using tools like PLATON or CCDC Mercury .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodology : Use software like Gaussian, RDKit, or JChem to calculate:
- LogP : Predicted ~3.75 (indicating moderate lipophilicity) .
- Polar Surface Area (PSA) : ~44.89 Ų (suggesting moderate permeability) .
- pKa : Acidic protons (e.g., amide NH) have pKa ~13.92 .
- Table 1 : Key Computed Properties
| Property | Value | Software/Source |
|---|---|---|
| LogP | 3.75 | JChem |
| PSA | 44.89 Ų | RDKit |
| Rotatable Bonds | 3 | Enamine |
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodology :
- Multiple Refinement Cycles : Test different models (e.g., disorder handling, hydrogen bonding networks) .
- Validation Metrics : Monitor R-factor, wR₂, and goodness-of-fit (S ≈ 1.0). For example, in a related structure, R = 0.047 and wR₂ = 0.153 were achieved after iterative refinement .
- Hydrogen Bond Analysis : Use Mercury to validate intermolecular interactions (e.g., N–H⋯O, C–H⋯O) .
Q. What strategies optimize the synthetic yield of derivatives for structure-activity studies?
- Methodology :
- Reaction Optimization : Vary solvents (e.g., DCM vs. DMF), temperatures, and catalysts (e.g., Pd for cross-couplings) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization .
- Scale-Up : Employ continuous-flow reactors for improved reproducibility .
Q. How to analyze the biological activity mechanism of this compound using in silico tools?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., enzymes or receptors) .
- ADMET Prediction : Evaluate toxicity and pharmacokinetics with SwissADME or ProTox-II .
- Dynamic Simulations : Run MD simulations (GROMACS) to assess stability of ligand-protein complexes over time .
Data Contradiction Analysis
Q. How to address discrepancies in LogP values from different computational tools?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
